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Compound of Interest

Compound Name: Fgfr4-IN-16

Cat. No.: B12378507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr4-IN-16 (also known as CY-15-

2), a novel covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document

collates available data on its mechanism of action, biochemical and cellular activity, and

outlines relevant experimental protocols for its characterization.

Introduction to FGFR4 and Covalent Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon

activation by its primary ligand FGF19, plays a crucial role in various cellular processes,

including proliferation, differentiation, and metabolism. Dysregulation of the FGF19-FGFR4

signaling axis is a known oncogenic driver in several cancers, most notably in hepatocellular

carcinoma (HCC).[1] This has made FGFR4 an attractive therapeutic target.

Covalent inhibitors offer a distinct pharmacological advantage by forming a permanent bond

with their target protein, leading to prolonged and efficient inhibition. In the case of FGFR4, a

unique cysteine residue (Cys552) located in the hinge region of the kinase domain, which is not

present in other FGFR family members (FGFR1-3), provides an opportunity for developing

highly selective covalent inhibitors.[2]

Fgfr4-IN-16 is distinguished as a "dual-warhead" covalent inhibitor, a novel strategy designed

to enhance potency and potentially overcome acquired resistance. This mechanism involves
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the formation of covalent bonds with two distinct cysteine residues within the FGFR4 kinase

domain.

Mechanism of Action: Dual-Warhead Covalency
Fgfr4-IN-16 exerts its inhibitory effect through a sophisticated dual-warhead covalent binding

mechanism. This involves the inhibitor forming irreversible bonds with two key cysteine

residues within the ATP-binding pocket of the FGFR4 kinase domain:

Cys552: Located in the hinge region, this cysteine is unique to FGFR4 among the FGFR

family, serving as a primary target for selective covalent inhibition.

Cys477: Situated in the P-loop of the kinase, this second cysteine provides an additional

anchor point for the inhibitor.

By covalently binding to both of these residues, Fgfr4-IN-16 effectively and irreversibly locks

the kinase in an inactive state, preventing ATP from binding and halting the downstream

phosphorylation cascade that drives tumor cell proliferation.

Below is a diagram illustrating the proposed mechanism of action.
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Mechanism of Fgfr4-IN-16 dual-covalent inhibition.

Quantitative Data
The following table summarizes the available quantitative data for Fgfr4-IN-16 (CY-15-2). Data

is currently limited to cell-based assays as disclosed in the primary patent literature.

Assay Type Cell Line Parameter Value Reference

Cell Proliferation

LIXC012

(Patient-Derived

HCC)

IC50 0.49 µM

Note: Further studies are required to determine the biochemical IC50/Ki against purified

FGFR4 kinase and to establish the pharmacokinetic profile of the compound.

Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of kinase

inhibitors. The following sections outline standard methodologies for the characterization of

covalent FGFR4 inhibitors like Fgfr4-IN-16.

Biochemical Kinase Assay (Representative Protocol)
This protocol describes a common method to determine the in vitro potency of an inhibitor

against purified FGFR4 kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Fgfr4-IN-16 against

the purified FGFR4 kinase domain.

Materials:

Recombinant human FGFR4 kinase domain

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
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ATP solution

Substrate (e.g., Poly(Glu, Tyr) 4:1)

Fgfr4-IN-16 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

White, opaque 96-well or 384-well plates

Procedure:

Prepare serial dilutions of Fgfr4-IN-16 in DMSO and then dilute into the kinase buffer.

Add a defined amount of recombinant FGFR4 kinase to each well of the microplate

containing the diluted inhibitor or DMSO vehicle control.

Incubate the kinase and inhibitor for a pre-determined time (e.g., 30-60 minutes) at room

temperature to allow for covalent bond formation.

Initiate the kinase reaction by adding a mixture of ATP (at or near its Km concentration) and

the kinase substrate.

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent,

which quantifies kinase activity via a luminescent readout.

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the

data to a four-parameter dose-response curve to determine the IC50 value.
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Workflow for a typical biochemical kinase assay.
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Cell-Based Proliferation Assay
This protocol is used to assess the anti-proliferative effect of the inhibitor on cancer cells that

are dependent on FGFR4 signaling.

Objective: To determine the IC50 of Fgfr4-IN-16 in a relevant cancer cell line.

Materials:

FGFR4-dependent human cancer cell line (e.g., LIXC012, Hep3B, or HuH-7)

Complete cell culture medium

Fgfr4-IN-16 (dissolved in DMSO)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Sterile, clear-bottomed 96-well cell culture plates

Procedure:

Seed the cells at an appropriate density in a 96-well plate and allow them to adhere

overnight.

Prepare serial dilutions of Fgfr4-IN-16 in cell culture medium.

Remove the existing medium from the cells and add the medium containing the various

concentrations of the inhibitor or DMSO vehicle control.

Incubate the cells for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

At the end of the incubation period, add the cell viability reagent to each well according to the

manufacturer's instructions. This reagent typically measures ATP levels as an indicator of cell

viability.

Incubate for a short period to stabilize the luminescent signal.

Measure the luminescence using a plate reader.
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Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells

and plot this against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Model Study (General Protocol)
Animal models are essential for evaluating the in vivo efficacy of a drug candidate.

Objective: To assess the anti-tumor activity of Fgfr4-IN-16 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., athymic nude or SCID)

FGFR4-dependent cancer cells (e.g., Hep3B or patient-derived LIXC012) for implantation

Fgfr4-IN-16 formulated in a suitable vehicle for administration (e.g., oral gavage)

Calipers for tumor measurement

Procedure:

Implant the cancer cells subcutaneously into the flank of the mice.

Allow the tumors to grow to a palpable, pre-determined size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer Fgfr4-IN-16 at various doses and schedules (e.g., once daily) to the treatment

groups. The control group receives the vehicle only.

Measure tumor volumes with calipers at regular intervals (e.g., twice weekly) throughout the

study.

Monitor the body weight and general health of the mice as indicators of toxicity.

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group

compared to the control group.
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Signaling Pathway Analysis
The FGF19-FGFR4 signaling pathway is a complex cascade that ultimately drives cell

proliferation and survival. Inhibition of FGFR4 by Fgfr4-IN-16 is expected to block these

downstream signals.
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The FGF19-FGFR4 signaling pathway and point of inhibition.
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Conclusion
Fgfr4-IN-16 represents a novel approach to FGFR4 inhibition through its dual-warhead

covalent mechanism. The available data indicates its potential as an anti-proliferative agent in

FGFR4-dependent cancers. Further research is warranted to fully characterize its biochemical

potency, selectivity, pharmacokinetic properties, and in vivo efficacy to establish its therapeutic

potential. The experimental protocols and diagrams provided in this guide serve as a

foundational resource for researchers in the field of oncology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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